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Cat. No.: B12375199 Get Quote

Introduction

The site-specific incorporation of stable isotopes, such as ¹⁵N, into RNA oligonucleotides is an

indispensable tool for the study of RNA structure, dynamics, and interactions using Nuclear

Magnetic Resonance (NMR) spectroscopy.[1] Solid-phase synthesis using phosphoramidite

chemistry provides a robust and precise method for introducing ¹⁵N-labeled nucleotides at

specific positions within an RNA sequence.[2] This enables researchers to overcome spectral

overlap in larger RNA molecules and to probe specific hydrogen bonds and base-pairing

interactions, which is crucial for understanding the function of ribozymes, riboswitches, and

protein-RNA complexes.[1] This document provides a detailed protocol for the automated solid-

phase synthesis of ¹⁵N-labeled RNA oligonucleotides, followed by cleavage, deprotection, and

purification.
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Category Item
Typical

Specification/Supplier

Solid Support
Controlled Pore Glass (CPG)

or Polystyrene (PS)

Pre-loaded with the initial 3'-

terminal nucleoside; 20-30

µmol/g loading.[3]

¹⁵N-Labeled Monomers
¹⁵N-labeled RNA

Phosphoramidites (A, C, G, U)

Uniformly or site-specifically

¹⁵N-labeled. Protected with 5'-

DMT, 2'-O-TBDMS (or TOM),

and base-protecting groups

(e.g., Ac-C, iBu-G).[4][5]

Available from suppliers like

Silantes or Cambridge Isotope

Laboratories, Inc.[4]

Synthesis Reagents
Deblocking (Detritylation)

Solution

3% Trichloroacetic Acid (TCA)

in Dichloromethane (DCM).[3]

Activator Solution

0.45 M Tetrazole in Acetonitrile

or 5-(Ethylthio)-1H-tetrazole

(ETT).

Capping Solution A
Acetic Anhydride/2,6-

Lutidine/THF.

Capping Solution B
16% N-Methylimidazole in

THF.

Oxidizer Solution
0.02 M Iodine in

THF/Pyridine/Water.

Anhydrous Acetonitrile
For washing and

phosphoramidite dissolution.

Cleavage & Deprotection Base Deprotection Solution

Ammonium

Hydroxide/Methylamine (AMA)

1:1 mixture.[6][7][8]

2'-O-Silyl Deprotection

Solution

Triethylamine trihydrofluoride

(TEA·3HF) in N-Methyl-2-
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pyrrolidone (NMP) or Dimethyl

sulfoxide (DMSO).[8][9][10]

Purification
Denaturing Polyacrylamide Gel

(PAGE)
12-20% acrylamide, 7 M Urea.

Gel Elution Buffer TBE or similar, with 0.1% SDS.

Desalting Columns
Reversed-phase cartridges

(e.g., Sep-Pak C18).[7]
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Automated Synthesis Cycle (Repeated for each nucleotide)

Post-Synthesis Processing

Start with Nucleoside-loaded
Solid Support (CPG)

Step 1: Detritylation
(DMT Group Removal)

Wash
(Acetonitrile)

Step 2: Coupling
(Add ¹⁵N-Phosphoramidite + Activator)

Step 3: Capping
(Block Unreacted 5'-OH)

Step 4: Oxidation
(Phosphite to Phosphate)

Wash
(Acetonitrile)

Step 5: Cleavage & Base Deprotection
(AMA Treatment)

Repeat Cycle (n-1) times,
then proceed to cleavage

Step 6: 2'-OH Deprotection
(TEA·3HF Treatment)

Step 7: Purification
(Denaturing PAGE / HPLC)

Step 8: Desalting

Final ¹⁵N-Labeled RNA

Click to download full resolution via product page

Caption: Workflow for the solid-phase synthesis of ¹⁵N-labeled RNA.
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Protocol for Solid-Phase Synthesis
This protocol outlines the synthesis of a ¹⁵N-labeled RNA oligonucleotide on an automated

DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[2]

1. Preparation

Ensure all reagents are fresh and anhydrous where specified.

Install the ¹⁵N-labeled phosphoramidites and standard synthesis reagents on the synthesizer.

Program the desired RNA sequence and synthesis scale (e.g., 1 µmol).

2. Automated Synthesis Cycle The synthesizer will automatically perform the following four

steps for each nucleotide addition.[3][11]

Step A: Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group is removed

from the support-bound nucleoside by treating it with 3% TCA in DCM. This exposes the 5'-

hydroxyl group for the next coupling reaction. The column is then washed with anhydrous

acetonitrile.[3]

Step B: Coupling: The ¹⁵N-labeled phosphoramidite and an activator (e.g., tetrazole) are

simultaneously delivered to the synthesis column. The activated phosphoramidite reacts with

the free 5'-hydroxyl group, extending the RNA chain by one nucleotide.[2]

Step C: Capping: To prevent the formation of sequences with deletions, any unreacted 5'-

hydroxyl groups are permanently blocked (acetylated) by treatment with Capping Solution A

and B.[3]

Step D: Oxidation: The newly formed phosphite triester linkage, which is unstable, is oxidized

to a more stable pentavalent phosphate triester using an iodine solution.[3][12]

The cycle of detritylation, coupling, capping, and oxidation is repeated until the entire sequence

is assembled.

3. Cleavage and Deprotection This multi-stage process is performed manually after the

synthesis is complete.
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Stage I: Cleavage from Solid Support and Base Deprotection:

Transfer the CPG solid support from the synthesis column to a 2 mL screw-cap tube.[9]

Add 1 mL of AMA (Ammonium Hydroxide/40% Methylamine 1:1) solution.[7][9]

Incubate the tube at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the

support and removes the protecting groups from the nucleobases.[8][9]

Cool the tube and transfer the supernatant containing the RNA to a new tube. Evaporate

the solution to dryness using a vacuum concentrator.[8]

Stage II: 2'-Hydroxyl (Silyl) Group Deprotection:

Resuspend the dried RNA pellet in 115 µL of anhydrous DMSO (or NMP). Gentle heating

(65°C) may be required to fully dissolve the pellet.[8][10]

Add 60 µL of triethylamine (TEA) and mix gently.

Carefully add 75 µL of triethylamine trihydrofluoride (TEA·3HF). Caution: HF is corrosive

and toxic. Handle with extreme care in a fume hood.[8][10]

Incubate the mixture at 65°C for 2.5 hours.[8][10]

Quench the reaction by adding 1 mL of n-butanol and vortexing. Precipitate the RNA by

cooling at -70°C for at least 1 hour.[9]

Centrifuge at high speed for 30 minutes at 4°C. Carefully decant the supernatant.

Wash the RNA pellet with 70% ethanol, centrifuge again, and dry the pellet.[9]

4. Purification and Quantification

Purification: The crude ¹⁵N-labeled RNA is typically purified by denaturing polyacrylamide gel

electrophoresis (PAGE).[7][9]

Resuspend the dried RNA pellet in an appropriate volume of loading buffer (e.g., 90%

formamide).
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Run the sample on a high-percentage (e.g., 20%) denaturing polyacrylamide gel.

Visualize the RNA band by UV shadowing.

Excise the gel slice containing the full-length product.

Elute the RNA from the gel slice using an elution buffer (e.g., overnight at 4°C).

Desalting: The eluted RNA solution is desalted using a reversed-phase cartridge or by

ethanol precipitation.

Quantification: The concentration and purity of the final ¹⁵N-labeled RNA oligonucleotide are

determined by measuring its absorbance at 260 nm (A₂₆₀) using a UV-Vis

spectrophotometer.

Quantitative Data Summary
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Parameter Typical Value / Range Notes

Solid Support Loading 20 - 30 µmol/g (CPG)

Higher loading is possible with

PS supports but can lead to

lower efficiency for long oligos.

[3][11]

Coupling Efficiency > 98.5% per step

Crucial for the synthesis of

long oligonucleotides. A small

decrease in efficiency

significantly reduces the final

yield of the full-length product.

[2]

Overall Synthesis Yield

(Crude)
40 - 70%

Highly dependent on

oligonucleotide length and

sequence. Yields decrease

significantly for sequences

longer than 50 nucleotides.[13]

Post-Purification Yield (A₂₆₀

Units)

20 - 80 OD units per 1 µmol

synthesis

Varies based on the

purification method and

oligonucleotide length.[8]

Final Purity (Post-PAGE) > 95%
Assessed by analytical HPLC

or gel electrophoresis.

¹⁵N Isotopic Enrichment > 98 atom %

Dependent on the starting ¹⁵N-

labeled phosphoramidite

material.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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